molecular formula C8H9NO4 B1322837 5,6-Dimethoxypicolinic acid CAS No. 324028-89-9

5,6-Dimethoxypicolinic acid

Cat. No.: B1322837
CAS No.: 324028-89-9
M. Wt: 183.16 g/mol
InChI Key: KUYQYZCJTXNORX-UHFFFAOYSA-N
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Description

5,6-Dimethoxypicolinic acid is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol It is a derivative of picolinic acid, featuring methoxy groups at the 5 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypicolinic acid typically involves the methoxylation of picolinic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,6-Dimethoxypicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxypicolinic acid is unique due to the presence of methoxy groups at the 5 and 6 positions, which confer distinct chemical properties and reactivity compared to its isomers. These modifications can enhance its solubility, stability, and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5,6-dimethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYQYZCJTXNORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629522
Record name 5,6-Dimethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-89-9
Record name 5,6-Dimethoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324028-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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